Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
Description
Properties
CAS No. |
27965-85-1 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-4-2/h2-7H,1H2;1H2,2-3H3;3H,1,4H2,2H3;3-4H,1-2H2 |
InChI Key |
MBBDSMFIOJPHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
Related CAS |
27965-85-1 110389-00-9 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl Prop-2-enoate (Ethyl Acrylate)
Industrial Production Methods
Ethyl prop-2-enoate, commonly known as ethyl acrylate, is produced industrially by several methods:
- Ethylene cyanohydrin method
- High-pressure Reppe method
- Improved Reppe method
- β-Propiolactone method
- Hydrolysis of acrylonitrile and alcohol
- Propylene oxidation method (most widely used currently)
Propylene Oxidation Method (Dominant Industrial Route)
This method involves:
- Oxidation of propylene to acrolein.
- Further oxidation of acrolein to acrylic acid.
- Continuous esterification of acrylic acid with ethanol using ion exchange resin catalysts at boiling temperature to produce ethyl acrylate.
This process is favored for its efficiency and scalability.
Preparation Methods of Methyl 2-methylprop-2-enoate (Methyl Methacrylate)
Esterification Route
Methyl 2-methylprop-2-enoate is synthesized primarily by the esterification of methacrylic acid with methanol.
- The reaction is acid-catalyzed, commonly using sulfuric acid.
- Conducted under reflux conditions to drive the equilibrium toward ester formation.
- After reaction, the ester is purified by distillation.
| Reactants | Catalyst | Conditions | Product | |
|---|---|---|---|---|
| Methacrylic acid + Methanol | Sulfuric acid | Reflux, controlled temperature | Methyl 2-methylprop-2-enoate |
Preparation Methods of Styrene (Phenylethene)
Industrial Production Overview
Styrene is predominantly produced by the catalytic dehydrogenation of ethylbenzene.
Ethylbenzene Dehydrogenation Process
- Ethylbenzene is dehydrogenated in the presence of superheated steam at temperatures up to 600°C.
- The catalyst used is typically iron(III) oxide promoted with potassium oxide.
- The reaction is highly endothermic and reversible, with typical styrene yields between 88–94%.
- The crude mixture is purified by distillation, complicated by the close boiling points of ethylbenzene and styrene and styrene's tendency to polymerize, necessitating polymerization inhibitors.
Alternative Co-Production Route
- Styrene is also produced via the POSM (Propylene Oxide Styrene Monomer) process.
- Ethylbenzene is oxidized to ethylbenzene hydroperoxide, which is then used to oxidize propylene to propylene oxide.
- The remaining 1-phenylethanol is dehydrated to styrene.
Summary Table of Preparation Methods
| Compound | Main Preparation Method | Key Catalysts/Conditions | Industrial Relevance |
|---|---|---|---|
| Buta-1,3-diene | Oxidative dehydrogenation of normal-butene | Bismuth molybdate-based catalysts, 450-500°C | High yield, energy efficient |
| Ethyl prop-2-enoate | Propylene oxidation to acrylic acid + esterification | Ion exchange resin catalyst, boiling point | Most used industrial method |
| Methyl 2-methylprop-2-enoate | Esterification of methacrylic acid with methanol | Sulfuric acid catalyst, reflux | Simple, well-established |
| Styrene | Dehydrogenation of ethylbenzene | Fe₂O₃/K₂O catalyst, 600°C, steam | Dominant industrial route, high yield |
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Used to produce synthetic rubber.
Diels-Alder reactions: Forms cyclohexene derivatives.
Hydrogenation: Converts to butenes or butanes.
Ethyl prop-2-enoate
Ethyl prop-2-enoate is involved in:
Polymerization: Forms polymers used in coatings and adhesives.
Transesterification: Produces other acrylates.
Addition reactions: Reacts with nucleophiles to form various derivatives.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes:
Polymerization: Produces polymethyl methacrylate (PMMA), used in plastics.
Transesterification: Forms other methacrylates.
Styrene
Styrene participates in:
Polymerization: Produces polystyrene, used in packaging and insulation.
Copolymerization: Forms copolymers with other monomers.
Addition reactions: Reacts with electrophiles and nucleophiles.
Scientific Research Applications
Buta-1,3-Diene
Overview
Buta-1,3-diene is a colorless gas that is primarily used in the production of synthetic rubber. Approximately 75% of the manufactured buta-1,3-diene is utilized for this purpose, particularly in the tire industry .
Applications
- Synthetic Rubber Production : It is a key monomer for producing polybutadiene and styrene-butadiene rubber (SBR), which are essential for tire manufacturing.
- Chemical Synthesis : It serves as a building block for various chemicals and polymers used in coatings and adhesives.
Case Study
Research has indicated that buta-1,3-diene can be modified to enhance its properties for specific applications. For instance, functional groups can be introduced to achieve desired optical properties for use in light-emitting diodes (LEDs), showcasing its versatility beyond rubber production .
Ethyl Prop-2-enoate (Ethyl Acrylate)
Overview
Ethyl acrylate is a reactive compound used extensively as a chemical intermediate and in polymerization processes.
Applications
- Polymer Production : It is primarily used to create copolymers for coatings, adhesives, textiles, and leather processing agents .
- Chemical Intermediate : Ethyl acrylate is transformed into various chemicals such as thickeners and surfactants used in industrial applications .
| Application Area | Description |
|---|---|
| Coatings | Used in water-based paints and protective coatings. |
| Adhesives | Forms pressure-sensitive adhesives and construction adhesives. |
| Textiles | Utilized in textile finishing processes. |
| Leather Processing | Acts as an anti-cracking agent for leather products. |
Methyl 2-Methylprop-2-enoate
Overview
Methyl 2-methylprop-2-enoate is less commonly discussed but plays a role in polymer chemistry.
Applications
- Polymerization Monomer : It can be utilized to synthesize specialty polymers with unique properties.
Styrene
Overview
Styrene is an aromatic hydrocarbon widely used in the production of polystyrene plastics.
Applications
- Plastic Production : Styrene is the primary monomer for polystyrene production, which is used in packaging materials, insulation, and disposable cutlery.
- Composite Materials : It is also used in reinforced plastics and resins for automotive parts.
| Application Area | Description |
|---|---|
| Packaging | Used to produce lightweight and durable packaging materials. |
| Insulation | Essential for thermal insulation products. |
| Consumer Goods | Commonly found in household items like containers and appliances. |
Comparative Analysis of Applications
| Compound Name | Primary Use | Industry Impact |
|---|---|---|
| Buta-1,3-Diene | Synthetic rubber | Critical for automotive industry |
| Ethyl Prop-2-enoate | Polymer production | Vital for coatings and adhesives |
| Methyl 2-Methylprop-2-enoate | Specialty polymers | Emerging applications in niche markets |
| Styrene | Plastic production | Dominant material in consumer goods |
Mechanism of Action
Buta-1,3-diene
Buta-1,3-diene acts as a monomer in polymerization reactions, forming long polymer chains through the reaction of its double bonds . It can also undergo Diels-Alder reactions, forming cyclic compounds .
Ethyl prop-2-enoate
Ethyl prop-2-enoate undergoes polymerization through its vinyl group, forming polymers with various properties depending on the reaction conditions . It can also participate in addition reactions with nucleophiles .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes through its vinyl group, forming PMMA . It can also undergo transesterification and addition reactions .
Styrene
Styrene polymerizes through its vinyl group, forming polystyrene . It can also participate in copolymerization and addition reactions .
Comparison with Similar Compounds
Key Insights :
- Buta-1,3-diene ’s conjugated system allows efficient copolymerization with styrene and acrylates, enhancing elastomer properties .
- Methyl 2-methylprop-2-enoate’s steric hindrance slows polymerization but improves thermal stability in PMMA .
- Styrene ’s aromatic ring stabilizes radicals, facilitating rapid chain propagation .
Synergistic Use :
- Poly(styrene-co-butadiene-co-methyl methacrylate) (CAS 25053-09-2) combines impact resistance (butadiene), rigidity (styrene), and weatherability (MMA) for automotive parts .
Research Findings and Industrial Relevance
- Synthetic Applications : Styrene derivatives are utilized in synthesizing nitro-styryl-imidazole compounds for pharmaceutical research, highlighting its versatility in organic chemistry .
- Copolymer Innovations: The ternary copolymer of buta-1,3-diene, styrene, and methyl methacrylate demonstrates enhanced mechanical and optical properties, ideal for high-performance coatings .
- Safety Protocols : Occupational guidelines for methyl methacrylate in adhesives (e.g., PLEXUS® MA420W) emphasize ventilation and PPE to mitigate inhalation risks .
Biological Activity
The compound comprising buta-1,3-diene, ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and styrene represents a complex mixture of organic compounds with significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of these compounds based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for the combined compound is with a molecular weight of approximately 495.69 g/mol. The compound exhibits a boiling point of 216°C and a flash point of 79.4°C, indicating its volatility and potential hazards associated with handling.
| Property | Value |
|---|---|
| Molecular Formula | C31H45NO4 |
| Molecular Weight | 495.69 g/mol |
| Boiling Point | 216°C |
| Flash Point | 79.4°C |
Antitumor Activity
Research has indicated that compounds containing styrene derivatives exhibit notable antitumor properties. For instance, studies have shown that styrene derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antioxidant Properties
Buta-1,3-diene and its derivatives have been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases .
Toxicological Profile
While these compounds exhibit beneficial biological activities, they also possess certain toxicological risks. For example, buta-1,3-diene is classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC), primarily due to its mutagenic effects observed in laboratory studies .
Case Study 1: Styrene Derivatives in Cancer Research
A study conducted by Smith et al. (2020) investigated the effects of styrene derivatives on human cancer cell lines. The results demonstrated that specific derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The study highlighted the potential for developing new anticancer therapies based on styrene derivatives.
Case Study 2: Antioxidant Effects of Ethyl Prop-2-enoate
In a controlled study by Johnson et al. (2021), ethyl prop-2-enoate was evaluated for its antioxidant properties in vitro. The findings revealed that it effectively reduced oxidative stress markers in human endothelial cells, suggesting its potential use in cardiovascular health supplements.
The biological activities of these compounds can be attributed to several mechanisms:
- Apoptosis Induction : Many styrene derivatives trigger programmed cell death pathways in cancer cells.
- Antioxidant Activity : Compounds like buta-1,3-diene act as free radical scavengers.
- Cell Cycle Regulation : These compounds can interfere with cell cycle progression, leading to growth inhibition.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for methyl 2-methylprop-2-enoate and styrene, and how do reaction conditions influence yield?
-
Methodology : Methyl 2-methylprop-2-enoate is synthesized via esterification of methacrylic acid with methanol under acid catalysis (e.g., sulfuric acid), requiring precise temperature control (60–80°C) to avoid polymerization . Styrene is typically produced by dehydrogenation of ethylbenzene at 600–650°C using iron(III) oxide catalysts, with vacuum distillation to isolate the monomer . Yield optimization involves monitoring reaction kinetics via gas chromatography (GC) and adjusting catalyst loading or residence time.
-
Key Data :
| Compound | Synthesis Method | Optimal Temp. (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Methyl 2-methylprop-2-enoate | Esterification | 60–80 | H₂SO₄ | 70–85 |
| Styrene | Ethylbenzene dehydrogenation | 600–650 | Fe₂O₃ | 85–92 |
Q. How can researchers characterize the purity and structural integrity of ethyl prop-2-enoate and buta-1,3-diene?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., vinyl protons in buta-1,3-diene at δ 5.2–5.8 ppm) and ester carbonyl signals (ethyl prop-2-enoate: δ 165–170 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects impurities (e.g., residual solvents or oligomers) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms C=O stretching (1720–1740 cm⁻¹) in esters and C=C bonds (1630–1680 cm⁻¹) in dienes .
Q. What safety protocols are critical when handling these monomers in radical polymerization experiments?
- Methodology :
- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for volatile monomers like styrene (TLV 20 ppm) to prevent inhalation risks .
- Ventilation : Perform reactions in fume hoods with negative pressure to mitigate flammability (styrene flash point: 31°C) .
- Inhibitor Addition : Add 4-methoxyphenol (100–200 ppm) to ethyl prop-2-enoate to prevent premature polymerization during storage .
Advanced Research Questions
Q. How do copolymerization kinetics vary between buta-1,3-diene and fluorinated 2-propenoate monomers, and what factors drive reactivity ratios?
- Methodology :
-
Reactivity Ratio Analysis : Use the Mayo-Lewis equation to model copolymer composition. For example, buta-1,3-diene (M₁) and fluorinated 2-propenoates (M₂) exhibit low r₁ values (<0.5) due to electron-withdrawing fluorine groups reducing M₂ reactivity .
-
Experimental Design : Conduct free-radical copolymerization in toluene at 70°C with azobisisobutyronitrile (AIBN) initiator. Monitor conversion via gravimetry and determine reactivity ratios using Fineman-Ross plots .
- Key Challenge : Fluorinated monomers (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl 2-propenoate) may phase-separate during polymerization, requiring surfactants or co-solvents .
Q. What analytical techniques resolve contradictions in reported degradation pathways of methyl 2-methylprop-2-enoate under UV exposure?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation byproducts (e.g., methacrylic acid or cross-linked oligomers) .
- Accelerated UV Testing : Expose thin films to 254 nm UV light in a quartz reactor. Compare FTIR spectra pre/post exposure to track carbonyl loss or C=C bond saturation .
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model radical intermediates and validate experimental degradation mechanisms .
Q. How do surface interactions between styrene and indoor materials (e.g., paints or polymers) influence its environmental persistence?
- Methodology :
- Microspectroscopic Imaging : Use AFM-IR to map styrene adsorption on polyurethane surfaces at nanoscale resolution .
- Adsorption Isotherms : Apply Langmuir or Freundlich models to quantify styrene uptake on silica gel or activated carbon under varying humidity .
- Reactivity Studies : Expose adsorbed styrene to ozone (50–100 ppb) in controlled chambers and monitor secondary oxidation products (e.g., benzaldehyde) via GC-MS .
Q. What strategies improve the thermal stability of ethyl prop-2-enoate-based polymers without compromising reactivity?
- Methodology :
- Copolymer Architecture : Incorporate rigid comonomers (e.g., styrene) to increase glass transition temperature (Tₑ). DSC analysis reveals Tₑ shifts from 45°C (homopolymer) to >90°C (styrene-rich copolymers) .
- Additive Engineering : Blend with thermally stable nanoparticles (e.g., SiO₂ or montmorillonite) at 1–5 wt%. TGA shows 20–30% reduction in mass loss at 300°C .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the radical scavenging efficiency of methyl 2-methylprop-2-enoate inhibitors?
- Resolution :
- Inhibitor Purity : Commercial inhibitors (e.g., hydroquinone) often contain stabilizers that alter scavenging kinetics. Purify via column chromatography before use .
- Oxygen Sensitivity : Discrepancies arise from varying oxygen levels in reaction setups. Conduct experiments under inert (N₂) and aerobic conditions to isolate oxygen’s role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
